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Compound of Interest

Compound Name: 3-Bromoquinolin-6-yl acetate

Cat. No.: B1376512 Get Quote

An In-Depth Technical Guide to 3-Bromoquinolin-6-yl Acetate: Synthesis, Characterization,

and Application

Abstract
This technical guide provides a comprehensive overview of 3-Bromoquinolin-6-yl acetate, a

key heterocyclic building block for researchers, medicinal chemists, and drug development

professionals. The quinoline scaffold is a privileged structure in pharmacology, known for a

wide range of biological activities, and this particular derivative offers versatile handles for

synthetic diversification. This document details a validated synthetic protocol, provides

experimentally determined and predicted spectroscopic data for structural elucidation, outlines

key chemical transformations for creating compound libraries, and summarizes essential safety

and handling information. The content is structured to follow the logical workflow of a research

scientist, from synthesis to application, with an emphasis on the causal reasoning behind

experimental choices and methodologies.

Physicochemical Properties
3-Bromoquinolin-6-yl acetate is a substituted quinoline derivative. Its core physical and

chemical identifiers are summarized below, providing the foundational data required for

experimental design and regulatory documentation.
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Property Value Source(s)

Molecular Weight 266.09 g/mol [1]

Molecular Formula C₁₁H₈BrNO₂ [1]

CAS Number 1022151-47-8 [1]

IUPAC Name (3-bromoquinolin-6-yl) acetate [1]

Monoisotopic Mass 264.97384 Da [1]

SMILES
CC(=O)OC1=CC2=CC(=CN=C

2C=C1)Br
[1]

InChIKey
ZXPMRDCMTBPCLA-

UHFFFAOYSA-N
[1]

Predicted XLogP3 2.6 [1]

Purity (Typical) ≥95% [2]

Synthesis and Mechanism
The synthesis of 3-Bromoquinolin-6-yl acetate can be efficiently achieved via the direct

bromination of 6-quinolinyl acetate. This method leverages a common electrophilic aromatic

substitution reaction, where the quinoline ring system, activated by the acetoxy group, is

functionalized at the C3 position.

Synthetic Protocol via Direct Bromination
This protocol is adapted from a documented procedure for the synthesis of 3-Bromoquinolin-
6-yl acetate. The reaction proceeds by treating the acetate precursor with elemental bromine

in the presence of a base.

Materials:

6-Quinolinyl acetate

Pyridine
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Bromine (Br₂)

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., Dichloromethane)

Dichloromethane (DCM)

Water

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask, dissolve 6-quinolinyl acetate (1 equivalent) and

pyridine (3 equivalents) in carbon tetrachloride.

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add bromine (3

equivalents) dropwise to the stirred solution.

Reaction Execution: After the addition is complete, heat the resulting suspension to 90°C

and maintain this temperature for 3 hours. The progress of the reaction should be monitored

by Thin-Layer Chromatography (TLC) or LC-MS.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with dichloromethane and wash with water in a separatory funnel.

Isolation and Purification: Separate the organic phase, dry it over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can

be purified by column chromatography on silica gel to yield pure 3-Bromoquinolin-6-yl
acetate.

Underlying Mechanism: Electrophilic Aromatic
Substitution
The bromination of the quinoline ring is a classic electrophilic aromatic substitution. The

pyridine ring of quinoline is electron-deficient, making the benzene ring the more favorable site

for substitution. The acetoxy group at the C6 position is an ortho-, para-directing activator.

However, the C3 position is particularly susceptible to electrophilic attack in quinoline systems.

The reaction mechanism involves the generation of an electrophilic bromine species which
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then attacks the electron-rich quinoline ring, followed by deprotonation to restore aromaticity.

Pyridine acts as a base to neutralize the HBr byproduct formed during the reaction.

Synthetic Workflow Diagram
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Synthesis Workflow

1. Dissolve 6-Quinolinyl Acetate
 & Pyridine in CCl4

2. Cool to 0°C

3. Add Bromine (Br₂) Dropwise

4. Heat to 90°C for 3h
(Monitor by TLC)

5. Cool & Dilute with DCM

6. Aqueous Wash

7. Dry, Concentrate & Purify
(Column Chromatography)

Final Product:
3-Bromoquinolin-6-yl Acetate

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Bromoquinolin-6-yl acetate.
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Structural Elucidation & Spectroscopic Data
Unambiguous characterization of the molecular structure is critical. The following section

details the key analytical data used to confirm the identity and purity of 3-Bromoquinolin-6-yl
acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

the molecule.

Experimental ¹H-NMR Data: The following experimental proton NMR data has been reported in

deuterated chloroform (CDCl₃).

Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Integration Assignment

8.89 d 2.1 1H H2

8.28 d 2.1 1H H4

8.10 d 8.9 1H H8

7.52-7.45 m - 2H H5, H7

2.37 s - 3H -OCOCH₃

Interpretation:

The signals at 8.89 and 8.28 ppm are characteristic of the protons on the pyridine ring at

positions 2 and 4, respectively. Their high chemical shift is due to the deshielding effect of

the nitrogen atom. The small coupling constant (2.1 Hz) indicates a meta-coupling.

The signals in the 7.45-8.10 ppm range correspond to the protons on the carbocyclic ring.

The sharp singlet at 2.37 ppm integrating to three protons is definitive for the methyl protons

of the acetate group.
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Predicted ¹³C-NMR Data: While experimental ¹³C-NMR data is not readily available in peer-

reviewed literature, the following chemical shifts can be predicted based on the structure and

data from analogous compounds.

Predicted Chemical Shift (δ) (ppm) Assignment

~169.5 C=O (acetate)

~150.0 C6

~149.8 C2

~146.5 C8a

~136.0 C4

~130.0 C8

~129.5 C4a

~124.0 C7

~122.0 C3

~119.5 C5

~21.2 -CH₃ (acetate)

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For 3-
Bromoquinolin-6-yl acetate, the most telling feature is the isotopic pattern of the molecular

ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass

spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2

ion, separated by two mass units.

Expected [M+H]⁺ for C₁₁H₈⁷⁹BrNO₂: 265.98

Expected [M+H]⁺ for C₁₁H₈⁸¹BrNO₂: 267.98

Analytical Workflow Diagram
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Structural Elucidation Workflow

Purified Sample of
3-Bromoquinolin-6-yl Acetate

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(e.g., LC-MS)

Confirm C-H Framework
Assign Protons & Carbons

Confirm Molecular Weight
Verify Bromine Isotope Pattern

Structure Verified

Click to download full resolution via product page

Caption: Logical flow for the structural verification of the target compound.

Chemical Reactivity for Drug Development
3-Bromoquinolin-6-yl acetate is a valuable intermediate due to its two distinct reactive sites:

the C3-bromine and the C6-acetate ester. These functional groups allow for sequential and

regioselective modifications, making it an ideal scaffold for building chemical libraries.

Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the C3 position is a prime handle for palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a

wide variety of aryl or heteroaryl substituents, which is a cornerstone of modern medicinal

chemistry for exploring structure-activity relationships (SAR).

Representative Protocol: Suzuki-Miyaura Coupling
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Setup: To a reaction vial, add 3-Bromoquinolin-6-yl acetate (1 eq.), the desired arylboronic

acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like

potassium carbonate (2-3 eq.).

Reaction: Add a degassed solvent system (e.g., dioxane/water). Seal the vial and heat the

mixture (e.g., to 90-100°C) with stirring until the starting material is consumed.

Work-up: After cooling, the reaction is worked up via extraction and purified by column

chromatography to yield the 3-aryl-6-acetoxyquinoline derivative.

Suzuki-Miyaura Catalytic Cycle

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1376512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd Cycle Oxidative
Addition

R¹-Pd(II)L₂-Br

Transmetalation

R¹-Pd(II)L₂-R²

Reductive
Elimination

Pd(0)L₂

 R¹-Br

 R²-B(OH)₂

 R¹-R² R¹-R²
(Coupled Product)

R¹-Br
(3-Bromoquinoline)

R²-B(OH)₂
+ Base

Click to download full resolution via product page

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.
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Hydrolysis of the Acetate Ester
The acetate group at the C6 position can be readily hydrolyzed under basic conditions (e.g.,

using NaOH or K₂CO₃ in methanol/water) to reveal the corresponding phenol, 3-bromoquinolin-

6-ol. This transformation is useful for two primary reasons:

Deprotection: The acetate can serve as a protecting group for the phenol during reactions

that are incompatible with a free hydroxyl group.

Further Derivatization: The unmasked phenol can be used for subsequent reactions, such as

etherification (e.g., Williamson ether synthesis) to introduce a diverse range of alkoxy

substituents, further expanding the chemical space for drug discovery. A Japanese patent

describes such an alkylation of 3-bromoquinolin-6-ol.

Applications in Medicinal Chemistry
The quinoline core is a well-established "privileged scaffold" in drug discovery, forming the

structural basis for numerous therapeutic agents. Substituted quinolines are known to possess

a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-

inflammatory properties.

Specifically, bromo-substituted quinolines have been investigated for their potent

antiproliferative activity against various cancer cell lines. Some derivatives have been shown to

act as topoisomerase inhibitors, enzymes critical for DNA replication, thereby inducing

apoptosis in cancer cells. 3-Bromoquinolin-6-yl acetate serves as an ideal starting material

for generating libraries of novel 3-aryl or 3-alkoxy-substituted quinolines, which can be

screened to identify new lead compounds with improved potency, selectivity, and

pharmacokinetic properties.

Safety and Handling
3-Bromoquinolin-6-yl acetate is a chemical reagent and must be handled with appropriate

safety precautions in a laboratory setting.

GHS Hazard Information:
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Pictogram GHS Code Hazard Statement

GHS07 H302 Harmful if swallowed.

GHS07 H315 Causes skin irritation.

GHS07 H319 Causes serious eye irritation.

GHS07 H335
May cause respiratory

irritation.

Handling and Storage Recommendations:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side shields, and a lab coat.

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash

hands thoroughly after handling.

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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